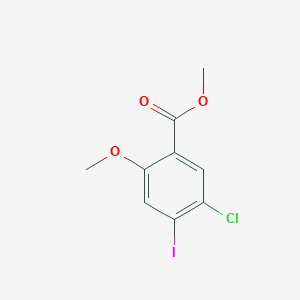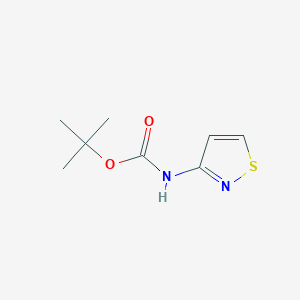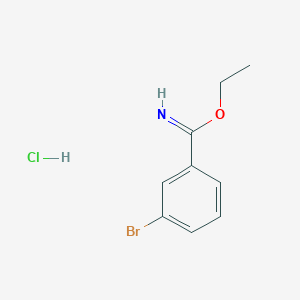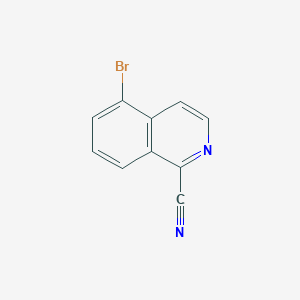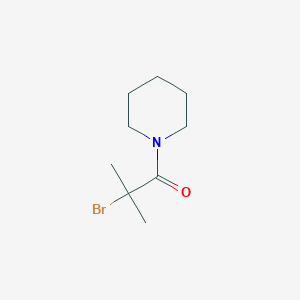
2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
“2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C9H16BrNO. It has a molecular weight of 234.14 . The IUPAC name for this compound is 1-(2-bromo-2-methylpropanoyl)piperidine .
Molecular Structure Analysis
The InChI code for “2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one” is 1S/C9H16BrNO/c1-9(2,10)8(12)11-6-4-3-5-7-11/h3-7H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one” should be stored at a temperature between 28 C .Applications De Recherche Scientifique
Antidepressant-like Effects
The chemical synthesis of 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one derivatives has been explored for potential antidepressant applications. A study demonstrated the antidepressant-like effects of these compounds using the forced swimming test (FST), an experimental model of depression in mice. Significant antidepressant-like effects were observed, highlighting the compound's potential in this field (Köksal & Bilge, 2007).
Cardiovascular Actions
Research comparing the cardiovascular actions of various non-depolarizing neuromuscular blocking agents, including 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one derivatives, indicated significant advantages. The compound, in contrast to others, did not impact heart rate, arterial pressure, or autonomic ganglia, suggesting safer cardiovascular profiles during clinical use (Marshall et al., 1982).
Anticonvulsant Agent
The compound has been incorporated into the synthesis of novel anticonvulsants. N-substituted 1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated, with certain derivatives showing high potency comparable to existing anticonvulsant agents, suggesting its utility in this domain (Gitto et al., 2006).
Neuroinflammation Imaging
A derivative of 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one was used to develop a ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This is particularly relevant in the study and treatment of neurodegenerative diseases like Alzheimer's (Lee et al., 2022).
Propriétés
IUPAC Name |
2-bromo-2-methyl-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO/c1-9(2,10)8(12)11-6-4-3-5-7-11/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOYFNIWDZJKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



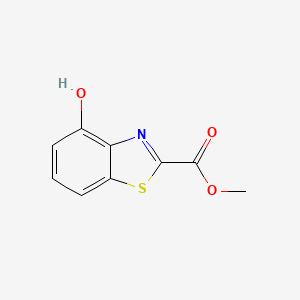
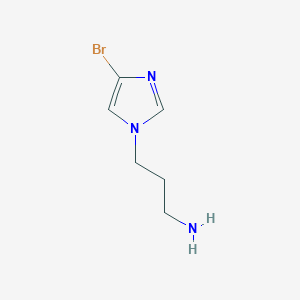
![n-[4-(Cyclopentylmethoxy)benzoyl]glycine](/img/structure/B1404312.png)

![2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol](/img/structure/B1404315.png)
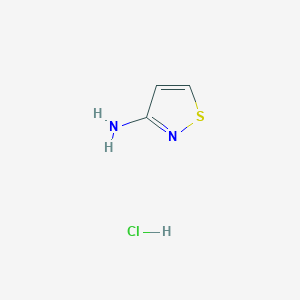
![Ethyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1404320.png)
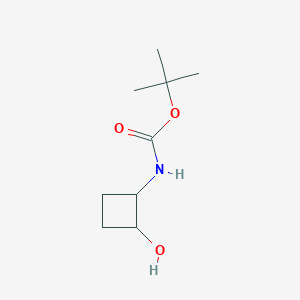

![2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1404323.png)
